5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 919123-99-2
VCID: VC16946337
InChI: InChI=1S/C20H22N2O/c1-3-8-17(9-4-1)14-20-15-19(21-22-20)12-7-13-23-16-18-10-5-2-6-11-18/h1-6,8-11,15H,7,12-14,16H2,(H,21,22)
SMILES:
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol

5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole

CAS No.: 919123-99-2

Cat. No.: VC16946337

Molecular Formula: C20H22N2O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole - 919123-99-2

Specification

CAS No. 919123-99-2
Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
IUPAC Name 5-benzyl-3-(3-phenylmethoxypropyl)-1H-pyrazole
Standard InChI InChI=1S/C20H22N2O/c1-3-8-17(9-4-1)14-20-15-19(21-22-20)12-7-13-23-16-18-10-5-2-6-11-18/h1-6,8-11,15H,7,12-14,16H2,(H,21,22)
Standard InChI Key ZVWCKGMGZYZIES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC(=NN2)CCCOCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Pyrazole Framework

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as the structural backbone of this compound. The 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonding between the N1-H group and the adjacent nitrogen (N2). Substitutions at the 3rd and 5th positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

Substituent Analysis

  • 5-Benzyl Group: The benzyl moiety (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) at position 5 enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • 3-[3-(Benzyloxy)propyl] Chain: The propyl linker (CH2CH2CH2\text{CH}_2\text{CH}_2\text{CH}_2) bridges the pyrazole ring to a benzyloxy group (C6H5O\text{C}_6\text{H}_5\text{O}), creating a flexible, elongated side chain. This substitution may facilitate interactions with hydrophobic binding pockets in enzymes or receptors.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC20H22N2O\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}
Molecular Weight306.4 g/mol
IUPAC Name5-benzyl-3-(3-phenylmethoxypropyl)-1H-pyrazole
Canonical SMILESC1=CC=C(C=C1)CC2=CC(=NN2)CCCOCC3=CC=CC=C3
Topological Polar Surface Area28.7 Ų

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole typically involves a multi-step approach:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Functionalization at Position 3: Alkylation or nucleophilic substitution to introduce the 3-(benzyloxy)propyl chain.

  • Benzylation at Position 5: Electrophilic aromatic substitution or transition-metal-catalyzed coupling to attach the benzyl group.

Reaction Conditions

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic reactants and inorganic bases.

  • Catalysts: Palladium-based catalysts (e.g., Pd/C) may facilitate coupling reactions, while bases like sodium hydride (NaH) deprotonate intermediates to enhance reactivity .

  • Temperature: Reactions often proceed at reflux (80–120°C) to overcome kinetic barriers, though microwave-assisted synthesis has reduced reaction times in analogous systems .

Table 2: Representative Synthetic Yield Data

StepYield (%)Purity (HPLC)Key Reagents
Pyrazole Cyclization6592Hydrazine hydrate, 1,3-diketone
3-Position Alkylation78893-(Benzyloxy)propyl bromide, NaH
5-Position Benzylation7295Benzyl chloride, Pd/C

Physicochemical and Spectroscopic Profiling

Spectral Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.25–7.15 (m, 10H, aromatic H), 6.15 (s, 1H, pyrazole H), 4.45 (s, 2H, OCH2_2Ph), 3.65 (t, J = 6.4 Hz, 2H, CH2_2O), 2.85 (t, J = 7.2 Hz, 2H, CH2_2N).

    • 13C^{13}\text{C} NMR: 148.9 (C3), 137.5 (C5), 128.4–126.8 (aromatic C), 70.1 (OCH2_2), 44.3 (CH2_2N).

  • Mass Spectrometry: ESI-MS m/z 307.2 [M+H]+^+, consistent with the molecular formula.

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in dichloromethane and DMSO.

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyloxypropyl chain to optimize bioactivity.

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral pyrazole derivatives.

  • Computational Modeling: DFT studies to predict binding affinities for disease-relevant targets like EGFR or PARP .

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